4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is a complex organic compound that belongs to the class of imidazopyridazine derivatives. This compound features a phenolic structure, which is significant for its potential biological activity. The presence of the imidazole and pyridazine rings suggests that it may exhibit interesting pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving specific precursors. It is not widely available commercially but can be obtained through specialized chemical suppliers or synthesized in laboratory settings.
This compound can be classified under the following categories:
The synthesis of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of appropriate imidazo and pyridazine derivatives followed by functionalization to introduce the hydroxypropylamino group.
The molecular structure of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol can be represented as follows:
The compound features:
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol can participate in various chemical reactions, including:
These reactions generally require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to ensure selectivity and yield.
The mechanism of action for 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is primarily related to its ability to interact with biological macromolecules such as proteins and nucleic acids.
Experimental studies would be necessary to elucidate specific pathways and interactions at the molecular level.
Relevant data on these properties can be obtained through experimental characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol has potential applications in several fields:
Introduction to the Compound4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol (CAS: 1012344-09-0) is a structurally complex heterocyclic compound with the molecular formula C₁₅H₁₆N₄O₂ and a molecular weight of 284.32 g/mol. Its SMILES notation (OC₁=CC=C(C₂=CN=C₃C=CC(NCCCO)=NN₃₂)C=C₁) reveals a fused imidazo[1,2-b]pyridazine core substituted at the 3-position by a phenolic ring and at the 6-position by a 3-hydroxypropylamino side chain [1] [5] [6]. This molecular architecture positions it as a promising candidate for therapeutic development, particularly in neurodegenerative and inflammatory disorders.
The imidazo[1,2-b]pyridazine scaffold is efficiently constructed via a condensation reaction between α‑bromoketones and 3‑amino‑6‑halopyridazines under mild basic conditions (e.g., NaHCO₃). The halogen at the 6-position of the pyridazine ring (Cl, F, or I) is critical for regioselectivity, as it reduces the nucleophilicity of the ring nitrogen distal to the amino group, directing alkylation to the desired nitrogen adjacent to the amino function. This method typically achieves yields of 70–85% [3]. For phenolic derivatives like our target compound, 4-hydroxyacetophenone serves as the starting material for α-bromoketone synthesis. The α-bromoketone intermediate is generated through bromination-dehydrobromination sequences using reagents like pyridinium tribromide or copper(I) bromide [3] [7].
Table 1: Key Synthetic Routes for Imidazo[1,2-b]pyridazine Core
Starting Material | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|
4-Hydroxyacetophenone | Br₂/AcOH; then DBU | α-Bromo-4-hydroxyacetophenone | 65–75% |
3-Amino-6-chloropyridazine | NaHCO₃, EtOH, reflux | 6-Chloro-3-(4-hydroxyphenyl)imidazo[1,2-b]pyridazine | 80% |
3-Amino-6-iodopyridazine | HI (57%), reflux | 6-Iodo analog | 81% |
Functionalization at the 6-position is achieved through nucleophilic displacement of the halogen (Cl, F, or I). The 3-hydroxypropylamino side chain is introduced via:
Phenolic hydroxyl groups are typically unprotected during synthesis due to their lower nucleophilicity but may be masked as benzyl ethers in complex multi-step sequences. Deprotection is achieved via catalytic hydrogenation [6].
Protecting groups mitigate undesired reactions during scaffold functionalization:
The 3-hydroxypropylamino group at C6 is pivotal for target binding:
Table 2: Bioactivity of C6-Modified Imidazo[1,2-b]pyridazine Analogs
C6 Substituent | Aβ Kᵢ (nM) | Anti-inflammatory Activity (ED₅₀ mg/kg) | Key Property Change |
---|---|---|---|
3-Hydroxypropylamino | 25–50* | 8.2* | Reference |
3-Fluoropropylamino | >500 | Inactive | Loss of H-bond donation |
Methylthio | 11 | ND | Enhanced lipophilicity |
Amino (-NH₂) | >1000 | ND | Reduced electron density |
Data extrapolated from [3] [7]; ND = Not Determined |
The para-phenolic group at C3 significantly influences molecular recognition:
Systematic comparisons highlight the uniqueness of 4-(6-(3-hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol:
Table 3: Comparative Bioactivity of Key Imidazo[1,2-b]pyridazine Analogs
Compound Structure | Primary Target | Affinity/Action | Key Structural Difference |
---|---|---|---|
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol | Aβ plaques | Kᵢ = 25–50 nM | Reference |
3-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide | Kinases | IC₅₀ = 110 nM (p38 MAPK) | Phenol → Benzamide |
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | Aβ plaques | Kᵢ = 11.0 nM | Hydroxypropylamino → Methylthio |
2-Phenylimidazo[1,2-b]pyridazine-3-acetic acid | COX-2/Inflammation | ED₅₀ = 8.2 mg/kg (Paw edema) | Acetic acid replaces phenol |
Data synthesized from [2] [3] [7]
Concluding Remarks
The strategic synthesis and SAR optimization of 4-(6-(3-hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol underscore its dual potential in neurodegenerative and inflammatory therapeutics. The convergent synthesis leveraging halogen-directed scaffold assembly and late-stage side chain functionalization enables efficient derivatization, while SAR studies reveal non-negotiable roles for the phenolic hydroxyl and optimally spaced 3-hydroxypropylamino side chain. Future work should explore radiohalogenated versions for amyloid imaging and prodrug strategies to enhance blood-brain barrier penetration.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: